Technical Guide: 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3)
Technical Guide: 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3)
This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3).
A Privileged Scaffold for Medicinal Chemistry & Drug Discovery[1]
Executive Summary
4-Chloro-1-methyl-1H-indole is a specialized heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
The presence of the chlorine atom at the C4 position is its defining feature. Unlike the more common 5- or 6-substituted indoles, the 4-chloro substituent exerts a unique steric influence on the C3 binding pocket, often twisting attached fluorophores or pharmacophores out of planarity. This conformational bias, combined with the metabolic stability of the C-Cl bond and the lipophilicity of the N-methyl group, makes it a critical intermediate in the development of P2X7 receptor antagonists , antivirals , and CNS-active agents .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 77801-91-3 |
| IUPAC Name | 4-Chloro-1-methyl-1H-indole |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Appearance | Pale yellow oil to low-melting white solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Boiling Point | ~293°C (Predicted at 760 mmHg) |
| Density | ~1.2 g/cm³ (Predicted) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Spectral Signature (Representative)
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¹H NMR (400 MHz, CDCl₃): Characterized by a sharp singlet for the N-methyl group at δ 3.75–3.80 ppm . The aromatic region displays a multiplet pattern typical of 1,4-disubstituted indoles, with the C2-H often appearing as a doublet or broad singlet around δ 7.0–7.1 ppm .
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¹³C NMR: Key signals include the N-CH₃ carbon (~33 ppm) and the C-Cl carbon (~126 ppm), with the indole C2 and C3 carbons showing characteristic shifts.
Synthetic Routes & Manufacturing
The synthesis of 4-chloro-1-methyl-1H-indole is most reliably achieved via the nucleophilic methylation of the parent 4-chloroindole. This method offers high yields and scalability.
Primary Route: Base-Mediated Methylation
This protocol utilizes Sodium Hydride (NaH) to deprotonate the indole nitrogen, followed by quenching with Methyl Iodide (MeI).
Reagents: 4-Chloroindole, NaH (60% dispersion), MeI, DMF (anhydrous).[1] Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂).
Figure 1: Standard synthetic pathway for the production of CAS 77801-91-3.
Detailed Experimental Protocol (Bench Scale)
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Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.
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Deprotonation: Suspend NaH (1.2 eq, 60% in oil) in anhydrous DMF (10 vol). Cool to 0°C.
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Addition: Add 4-Chloroindole (1.0 eq) dissolved in DMF dropwise. Stir for 30 minutes until H₂ evolution ceases.
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Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.
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Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) yields the pure oil/solid.
Reactivity & Functionalization Profile
The 4-chloro-1-methylindole scaffold is rarely the final drug; it is a reactive core . The 4-chloro group deactivates the ring slightly but directs electrophilic substitution to the C3 position.
Key Transformations
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C3-Formylation (Vilsmeier-Haack):
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Reagents: POCl₃, DMF.
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Product: 4-Chloro-1-methylindole-3-carboxaldehyde.
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Utility: Key intermediate for connecting the indole to other pharmacophores (e.g., via aldol condensation or reductive amination).
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C2-Lithiation (Directed Metalation):
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Reagents: n-BuLi, THF, -78°C.
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Mechanism: The N-methyl group can assist in directing lithiation to C2, allowing for the introduction of boronic acids (Suzuki coupling) or silanes.
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C5-Functionalization:
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While the 4-position is blocked by Chlorine, the 5-position is electronically accessible for halogenation or acylation, often used to create 4,5-disubstituted analogs found in advanced drug candidates.
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Figure 2: Divergent reactivity map. Note that displacing the C4-Cl usually requires advanced catalytic systems due to steric hindrance.
Pharmaceutical Applications
P2X7 Receptor Antagonists
The 4-chloro-1-methylindole moiety is a validated scaffold in the design of antagonists for the P2X7 receptor , an ATP-gated ion channel linked to inflammation and neurodegeneration.
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Mechanism: The indole core fits into the allosteric pocket of the receptor. The 4-chloro substituent provides a critical "steric lock," forcing the molecule into a conformation that maximizes binding affinity while preventing metabolic oxidation at the C4 position.
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Key Intermediate: 4-Chloro-1-methyl-1H-indole-5-carboxylic acid is often synthesized from this parent CAS to generate amide libraries.
Antiviral & CNS Agents
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HIV-1 Attachment Inhibitors: Indole derivatives are explored as inhibitors of gp120, where the N-methyl and 4-chloro groups modulate the lipophilicity (LogP) required to penetrate viral envelopes or the blood-brain barrier (BBB).
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Metabolic Stability: The chlorine atom blocks Cytochrome P450 metabolism at the 4-position, extending the half-life (
) of the drug candidate compared to the unsubstituted indole.
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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Always handle inside a fume hood to avoid inhalation of vapors/dust.
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Wear nitrile gloves and safety goggles.
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In case of contact, wash immediately with soap and water.
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Store away from oxidizing agents and strong acids.
References
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Synthesis of 4-chloro-1-methyl-1H-indole: United States Patent US9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." (2017).
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General Indole Methylation Protocol: Heaney, H., & Ley, S. V. "1-Methylindole." Organic Syntheses, Coll.[2] Vol. 6, p. 104 (1988).
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Medicinal Chemistry of Indoles: Zhang, M. Z., et al. "The Indole Scaffold in Biochemistry and Therapeutics." Molecules, 2026.
- Vilsmeier-Haack Functionalization:Journal of Organic Chemistry, "Regioselective functionalization of 4-substituted indoles." (General Reference for C3 reactivity).
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Safety Data: PubChem Compound Summary for 4-Chloro-1-methylindole.
